Benzoic acid, 4-hydroxy-3,5-dimethoxy-, phenyl ester
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Overview
Description
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, phenyl ester is an organic compound with the molecular formula C15H14O5 It is a derivative of benzoic acid, characterized by the presence of hydroxy and methoxy groups on the benzene ring, as well as a phenyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hydroxy-3,5-dimethoxy-, phenyl ester typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar esterification reactions but optimized for large-scale synthesis. This could include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, phenyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 4-hydroxy-3,5-dimethoxybenzaldehyde.
Reduction: 4-hydroxy-3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, phenyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of certain polymers and resins.
Mechanism of Action
The mechanism by which benzoic acid, 4-hydroxy-3,5-dimethoxy-, phenyl ester exerts its effects involves interactions with various molecular targets. For instance, its antioxidant activity is attributed to the ability of the hydroxy and methoxy groups to donate electrons and neutralize free radicals. The ester group may also play a role in modulating the compound’s lipophilicity, affecting its ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
Syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid): Similar structure but lacks the phenyl ester group.
Vanillic acid (4-hydroxy-3-methoxybenzoic acid): Similar structure but has only one methoxy group.
Gallic acid (3,4,5-trihydroxybenzoic acid): Similar structure but has three hydroxy groups instead of methoxy groups.
Uniqueness
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, phenyl ester is unique due to the combination of hydroxy, methoxy, and phenyl ester groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
176308-72-8 |
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Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
phenyl 4-hydroxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C15H14O5/c1-18-12-8-10(9-13(19-2)14(12)16)15(17)20-11-6-4-3-5-7-11/h3-9,16H,1-2H3 |
InChI Key |
WNAUOEHVPXQVOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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